Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride

Catalog No.
S570498
CAS No.
590-46-5
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanaminium, 1-carboxy-N,N,N-trimethyl-, chlorid...

CAS Number

590-46-5

Product Name

Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride

IUPAC Name

2-(trimethylazaniumyl)acetate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H

InChI Key

HOPSCVCBEOCPJZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

Acidin Pepsin, Acidin-Pepsin, AcidinPepsin, Betaine, Betaine Hydrochloride, Betaine, Glycine, C.B.B., Citrate de Bétaïne Beaufour, Citrate de Bétaïne UPSA, Cystadane, Glycine Betaine, Hepastyl, Hydrochloride, Betaine, Lycine, Novobetaine, Oxyneurine, Scorbo bétaïne, Scorbo-bétaïne, Scorbobétaïne, Stea 16, Stea-16, Stea16

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl

The exact mass of the compound Betaine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Other alimentary tract and metabolism products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride (CAS 590-46-5), commonly known as betaine hydrochloride, is a synthetically produced, zwitterionic quaternary ammonium salt. In industrial and laboratory settings, it serves as a highly efficient methyl group donor, a potent osmoprotectant, and a versatile hydrogen bond acceptor in deep eutectic solvents (DES) [1]. Unlike its naturally extracted equivalents, synthetic betaine hydrochloride offers a highly stable, non-hygroscopic crystalline structure, making it a preferred choice for solid-state formulations [2]. Its dual functionality—providing both a reactive trimethylglycine core and a stoichiometric equivalent of hydrochloric acid upon dissolution—makes it a high-value precursor for green chemistry, biocatalysis, pharmaceutical digestive aids, and advanced agricultural premixes .

Substituting betaine hydrochloride with betaine anhydrous or choline chloride introduces critical formulation and metabolic failures. Betaine anhydrous is highly hygroscopic, rapidly absorbing atmospheric moisture, which causes severe caking, poor flowability, and dosing inaccuracies in industrial silos and solid pharmaceutical blends [1]. Conversely, while choline chloride is a cheaper quaternary ammonium salt, it cannot function as a direct methyl donor; it requires a two-step enzymatic oxidation in the mitochondria, severely bottlenecking its bioefficacy [2]. Furthermore, in the formulation of deep eutectic solvents (DES), replacing betaine hydrochloride with choline chloride or betaine anhydrous fundamentally alters the hydrogen-bonding network, stripping the solvent of the specific proton-donating acidity required to hyper-stabilize certain enzymes or achieve targeted electrochemical conductivities[3].

Superior Methyl Donor Bioefficacy vs. Choline Chloride

In biological and metabolic applications, betaine hydrochloride acts as a direct methyl donor, bypassing the mitochondrial oxidation steps required by choline chloride. Quantitative equivalence models demonstrate that betaine is 2.17 times more efficient at donating methyl groups than choline chloride, with choline exhibiting only a 55% relative bioefficacy [1]. This allows formulators to replace 100% of equimolar added choline chloride with a significantly lower mass of betaine hydrochloride while maintaining or exceeding metabolic output [2].

Evidence DimensionMethyl group donation efficiency
Target Compound DataBetaine Hydrochloride (2.17 relative efficiency units)
Comparator Or BaselineCholine Chloride (1.0 relative efficiency units; 55% bioefficacy)
Quantified Difference117% higher methyl donation efficiency for Betaine HCl.
ConditionsEquimolar substitution in metabolic transmethylation pathways.

Enables procurement to significantly reduce the total volume of methyl-donor additives required in a formulation, lowering overall material costs and freeing up formulation space.

Solid-State Handling and Anti-Caking Superiority vs. Betaine Anhydrous

The free zwitterion, betaine anhydrous, possesses strong osmotic power that translates into aggressive atmospheric water attraction, making it highly hygroscopic and difficult to process in humid environments [1]. Betaine hydrochloride, synthesized via the reaction of trimethylamine and chloroacetic acid, forms a stable, non-hygroscopic crystalline powder [2]. This structural stabilization prevents moisture-induced caking, ensuring free-flowing properties during industrial milling, mixing, and silo storage.

Evidence DimensionSolid-state hygroscopicity and flowability
Target Compound DataBetaine Hydrochloride (Non-hygroscopic, free-flowing crystalline powder)
Comparator Or BaselineBetaine Anhydrous (Highly hygroscopic, prone to rapid caking)
Quantified DifferenceBetaine HCl maintains flowability under standard ambient humidity where the anhydrous form fails.
ConditionsStandard industrial storage and solid-dosage blending environments.

Eliminates the need for specialized low-humidity handling facilities and prevents costly line blockages in solid premix manufacturing.

Enzyme Thermostabilization in Deep Eutectic Solvents (DES)

Betaine hydrochloride serves as an exceptional hydrogen bond acceptor (HBA) in the design of natural deep eutectic solvents (NADES). When formulated with urea (BetHCl:Urea 1:4), the resulting solvent matrix dramatically enhances the stability of commercial lipases compared to standard aqueous or choline-based systems. Specifically, the BetHCl:Urea DES increased the thermostability of lipase iCALB by 47 times at 55°C compared to the aqueous baseline, while also nearly doubling its relative activity at 25°C [1].

Evidence DimensionLipase (iCALB) thermostability
Target Compound DataBetaine Hydrochloride:Urea DES (1:4 ratio) (47-fold increase in thermostability)
Comparator Or BaselineAqueous baseline (1x baseline stability)
Quantified Difference4700% increase in enzyme thermostability at elevated temperatures.
ConditionsLipase iCALB maintained at 55°C in non-aqueous DES media.

Justifies the procurement of Betaine HCl as a premium solvent precursor for high-temperature industrial biocatalysis and green chemistry extractions.

Aqueous Acidity for Targeted pH Control

Unlike betaine anhydrous, which dissolves to form a neutral solution, betaine hydrochloride acts as a stable, solid-state source of hydrochloric acid. A 5% (50 g/L) aqueous solution of betaine hydrochloride yields a highly reproducible pH of 1.0 at 20–25°C . This precise proton-donating capacity is critical for applications that require simultaneous zwitterion delivery and aggressive acidification, a dual-functionality that cannot be replicated by choline chloride or betaine anhydrous without the separate addition of corrosive liquid acids .

Evidence DimensionAqueous solution pH
Target Compound DataBetaine Hydrochloride (pH 1.0 at 50 g/L)
Comparator Or BaselineBetaine Anhydrous (Neutral pH, ~5.0-7.0)
Quantified DifferenceBetaine HCl provides a highly acidic environment (pH 1.0) directly upon dissolution.
Conditions5% (50 g/L) aqueous solution at 20–25°C.

Crucial for pharmaceutical formulators designing solid-dose hypochlorhydria treatments or chemists requiring a dry, safe-to-handle acidifier for liquid phase reactions.

High-Efficiency Solid Nutritional Premixes

Because betaine hydrochloride is non-hygroscopic and free-flowing, it is the optimal choice for large-scale agricultural and nutritional premixes. It allows formulators to replace 100% of added choline chloride—benefiting from its 2.17x higher methyl donor efficiency—without introducing the severe caking and silo-blocking issues associated with betaine anhydrous [1].

Non-Aqueous Biocatalysis and Green Chemistry

Betaine hydrochloride is highly recommended as a hydrogen bond acceptor for formulating Natural Deep Eutectic Solvents (NADES). When combined with urea or polyols, it creates a reaction medium that hyper-stabilizes enzymes (such as lipases), allowing industrial biocatalysis to proceed at elevated temperatures (e.g., 55°C) where aqueous systems would cause rapid enzyme denaturation [2].

Solid-State Pharmaceutical Acidifiers

In pharmaceutical manufacturing, betaine hydrochloride is the preferred active pharmaceutical ingredient (API) for treating hypochlorhydria (low stomach acid). Its ability to deliver a precise, highly acidic profile (pH 1.0 at 5% concentration) upon dissolution provides a safe, solid-state alternative to handling liquid hydrochloric acid during drug formulation and patient administration .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.0556563 Da

Monoisotopic Mass

153.0556563 Da

Heavy Atom Count

9

Melting Point

241.5 °C

UNII

JK8U8K4D6K

Related CAS

107-43-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 115 of 123 companies with hazard statement code(s):;
H319 (96.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

590-46-5

Wikipedia

Betaine hydrochloride

Use Classification

Human drugs -> Cystadane -> EMA Drug Category
Other alimentary tract and metabolism products -> Human pharmacotherapeutic group

General Manufacturing Information

Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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